Bromo-PEG5-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Synthesis Analysis
Bromo-termination: This typically involves reacting a hydroxyl-terminated PEG with a brominating agent like 2-bromopropionyl bromide or 2-bromoisobutyryl bromide. []
Azide functionalization: This can be achieved by substituting a bromine atom in a bromo-terminated PEG with an azide group using sodium azide (NaN3). [, ]
Chemical Reactions Analysis
Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, to form thioether linkages. []
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group readily participates in CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. [, , , ]
Mechanism of Action
CuAAC: Involves a copper-catalyzed [3+2] cycloaddition between the azide group and a terminal alkyne, forming a 1,2,3-triazole ring. []
Related Compounds
2-Bromo-3-hydroxypropionic acid
Compound Description: 2-Bromo-3-hydroxypropionic acid is a brominated constitutional isomer of lactic acid. It has been used as a comonomer in the synthesis of brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB) via acid-catalyzed melt copolymerization.
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate
Compound Description: Prop-2-yn-1-yl 2-bromo-2-methylpropanoate is a commonly used alkyne-functional atom transfer radical polymerization (ATRP) initiator.
11-Azido-undecylsiloxane
Compound Description: 11-Azido-undecylsiloxane is synthesized from 11-bromo-undecylsiloxane through a substitution reaction. It acts as a precursor for surface modification via click chemistry. This compound readily reacts with substituted acetylenes to form 1,2,3-triazoles through Huisgen 1,3-dipolar cycloaddition.
Compound Description: This compound serves as an initiator for atom transfer radical polymerization (ATRP) due to the presence of a bromine atom. It also contains a protected alkyne group which, upon deprotection, can be utilized for further functionalization, such as click reactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brivaracetam is a non-proteinogenic amino acid derivative that is butanamide in which the pro-S hydrogen at position 2 is replaced by a (4R)-2-oxo-4-propylpyrrolidin-1-yl. Used for treatment of partial onset seizures related to epilepsy. It has a role as an anticonvulsant. It is a gamma-lactam and a non-proteinogenic amino acid derivative. It is functionally related to a L-alpha-aminobutyric acid. Brivaracetam is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance. Brivaracetam is a racetam derivative of levetiracetam used in the treatment of partial-onset seizures. Brivaracetam binds SV2A with 20 times higher affinity than levetiracetam. It is available under the brand name Briviact made by UCB. Briviact received FDA approval on February 19, 2016. The mechanism of action of brivaracetam is as an Epoxide Hydrolase Inhibitor. Brivaracetam is a relatively unique anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Brivaracetam has been linked to rare instances of serum aminotransferase and alkaline phosphatase elevations during treatment and is suspected of causing rare cases of clinically apparent drug induced liver disease. Brivaracetam is an orally bioavailable levetiracetam derivative, with anticonvulsant activity. Although the exact mechanism through which brivaracetam exerts its effects is not fully known, this agent targets and binds to synaptic vesicle protein 2A (SV2A) in the brain. This prevents synaptic vesicle exocytosis and the synaptic release of certain, as of yet not fully known, excitatory neurotransmitters. This may inhibit impulse conduction across synapses, decrease neuronal (hyper-)excitability, and may modulate epileptogenesis. SV2A, a membrane glycoprotein present in neuronal synaptic vesicles, plays a key role in action potential-induced neurotransmitter release in the brain.
BRL 37344 is a selective agonist of β3-adrenergic receptors with Ki values of 0.43, 9.17, and 37.9 µM for β3, β2, and β1, respectively. β3-Adrenoceptors are expressed in adipose tissue as well as endothelial and myocardial tissues. This compound has been used to explore the role of these receptors in the regulation of thermogenesis and lipolysis and to modulate cardiac function in models of cardiovascular disease. It has also been used in rodents to study the role that β3-adrenergic receptors play in regulating anxiety-like behaviors.
Selective α2A adrenoceptor antagonist (Ki values are 5.68 and 651 nM for α2A and α2B, respectively). Centrally active following subcutaneous administration. Demonstrates antidepressant and analgesic activity. BRL 44408 is an antagonist of α2A-adrenergic receptors (α2A-ARs; Ki = 8.56 nM for the recombinant human receptors). It is greater than 50-fold selective for α2A-ARs over α1-, α2B-, α2C-, β1-, and β2-ARs, as well as 19 other neurotransmitter receptors, transporters, and enzymes in a panel at 1 µM. BRL 44408 inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM in CHO cells expressing the recombinant human α2A-AR. It increases norepinephrine and dopamine levels by 200 and 100%, respectively, in rat medial prefrontal cortex when administered at a dose of 10 mg/kg. BRL 44408 (10 and 30 mg/kg) decreases the time rats spend immobile in the forced swim test, indicating antidepressant-like activity, and reduces para-phenylquinone-induced abdominal stretching, indicating analgesic activity, in rats. BRL 44408 Maleate Salt is a selective α2A-adrenoceptor antagonist (Ki = 1.7 nM and 144.5 nM at α2A and α2B-adrenergic receptors respectively). BRL 44408 Maleate Salt increases hippocampal noradrenalin release following systemic administration. BRL 44408 has potential therapeutic application in the treatment of extrapyramidal side effects produced by some antipsychotic medications.